1-(Dibenzylamino)hexan-2-ol
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Overview
Description
1-(Dibenzylamino)hexan-2-ol is an organic compound with the molecular formula C20H27NO It is a secondary alcohol with a dibenzylamino group attached to the second carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibenzylamino)hexan-2-ol can be achieved through several methods. One common approach involves the reaction of hexan-2-one with dibenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like tetrahydrofuran (THF) at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Dibenzylamino)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Hexan-2-one.
Reduction: Hexane.
Substitution: 1-(Dibenzylamino)hexan-2-yl chloride.
Scientific Research Applications
1-(Dibenzylamino)hexan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-(Dibenzylamino)hexan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dibenzylamino group can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
1-(Dibenzylamino)hexan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(Dibenzylamino)hexane: Similar structure but without the hydroxyl group.
1-(Dibenzylamino)cyclohexanol: Similar structure but with a cyclohexane ring instead of a hexane chain.
Uniqueness
1-(Dibenzylamino)hexan-2-ol is unique due to the presence of both a hydroxyl group and a dibenzylamino group, which confer distinct chemical and biological properties
Properties
CAS No. |
930265-19-3 |
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Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(dibenzylamino)hexan-2-ol |
InChI |
InChI=1S/C20H27NO/c1-2-3-14-20(22)17-21(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-13,20,22H,2-3,14-17H2,1H3 |
InChI Key |
UNJAZXWFBAYVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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